Pantoyltaurine

Descripción general

Descripción

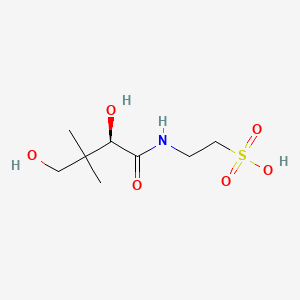

Pantoyltaurine, also known as this compound, is a chemical compound with the molecular formula C8H17NO6S. It is a derivative of pantothenic acid (vitamin B5) and taurine, combining the structural elements of both molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pantoyltaurine can be synthesized through a series of chemical reactions involving the condensation of pantothenic acid with taurine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of pantothenic acid and the amino group of taurine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of this compound from its precursors. This method offers advantages such as higher yields, milder reaction conditions, and reduced environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Pantoyltaurine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Drug Development

Overview

Pantoyltaurine has been investigated for its role in inhibiting the growth of pathogenic microorganisms. Its structure allows it to mimic pantothenic acid, which is essential for the biosynthesis of coenzyme A (CoA), a critical factor in microbial metabolism.

Mechanism of Action

Research indicates that this compound can act as an antimetabolite, interfering with the utilization of pantothenic acid by pathogens. This inhibition can potentially lead to the development of new antimicrobial agents targeting the CoA biosynthesis pathway. For instance, studies have shown that certain structural analogues of pantothenic acid exhibit antimicrobial effects by blocking the enzymes responsible for its metabolism .

Case Study: Mycobacterium tuberculosis

A significant study highlighted a Mycobacterium tuberculosis (Mtb) strain auxotrophic for pantothenic acid, which demonstrated reduced virulence in mouse models. This finding suggests that targeting the biosynthesis of pantothenic acid could be a viable strategy in developing anti-tuberculosis therapies . The enzymes involved in this pathway, particularly pantothenate synthase and aspartate decarboxylase, are considered potential targets for drug design.

Nutritional Studies

Role in Animal Growth

Early studies on rats indicated that feeding them this compound did not result in symptoms of pantothenic acid deficiency, suggesting that it may antagonize the effects of pantothenic acid rather than supplement them . This property could be leveraged to explore dietary formulations aimed at optimizing growth conditions in livestock or other animals.

Experimental Findings

Research conducted on various animal models has shown that while this compound does not directly promote growth, it may play a role in nutrient absorption or metabolic regulation when included in diets .

Antioxidant Properties

Comparative Studies

Recent investigations have compared the antioxidant activities of taurine and this compound. These studies suggest that this compound exhibits significant antiradical and antilipid peroxidizing actions, making it a candidate for further exploration in oxidative stress-related health issues .

| Property | Taurine | This compound |

|---|---|---|

| Antiradical Activity | Moderate | High |

| Antilipid Peroxidation | Low | Significant |

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Mecanismo De Acción

Pantoyltaurine exerts its effects through several mechanisms:

Comparación Con Compuestos Similares

Pantoyltaurine can be compared with other similar compounds, such as:

Pantothenic Acid: Both compounds share a common structural element, but this compound has an additional taurine moiety, which imparts different biochemical properties.

Taurine: While taurine is a simple amino sulfonic acid, this compound combines the properties of both taurine and pantothenic acid, making it more versatile in its applications.

Sulfonic Acid Derivatives: this compound’s sulfonic acid group makes it similar to other sulfonic acid derivatives, but its unique combination with pantothenic acid sets it apart

Propiedades

Número CAS |

2545-84-8 |

|---|---|

Fórmula molecular |

C8H17NO6S |

Peso molecular |

255.29 g/mol |

Nombre IUPAC |

2-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C8H17NO6S/c1-8(2,5-10)6(11)7(12)9-3-4-16(13,14)15/h6,10-11H,3-5H2,1-2H3,(H,9,12)(H,13,14,15)/t6-/m0/s1 |

Clave InChI |

IZRUXXTXKZAGQQ-LURJTMIESA-N |

SMILES |

CC(C)(CO)C(C(=O)NCCS(=O)(=O)O)O |

SMILES isomérico |

CC(C)(CO)[C@H](C(=O)NCCS(=O)(=O)O)O |

SMILES canónico |

CC(C)(CO)C(C(=O)NCCS(=O)(=O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

68921-90-4 68964-17-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

68921-90-4 (calcium salt) 68964-17-0 (unspecified hydrochloride salt) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

pantoyltaurine pantoyltaurine calcium salt pantoyltaurine monosodium salt pantoyltaurine sodium salt thiopanic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.